molecular formula C18H15N3O2S B2732302 2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole CAS No. 1234990-58-9

2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Cat. No. B2732302
CAS RN: 1234990-58-9
M. Wt: 337.4
InChI Key: RLGKYFMNWTUOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions .


Molecular Structure Analysis

This typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and what products are formed during these reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and stability under various conditions .

Scientific Research Applications

Antituberculosis Activity

  • A study by Foroumadi et al. (2004) synthesized and evaluated derivatives of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoles against Mycobacterium tuberculosis. They found varying degrees of antituberculosis activity in the alkylthio series, demonstrating the potential of these compounds in tuberculosis treatment (Foroumadi et al., 2004).

Aldehyde Dehydrogenase Inhibition

  • Research by Klink et al. (1985) on 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, a similar compound, showed it to be a strong and long-lasting inhibitor of aldehyde dehydrogenase, which is involved in alcohol metabolism (Klink et al., 1985).

Calcium Channel Antagonism

  • Hadizadeh et al. (2002) replaced the o-nitrophenyl group of nifedipine with 2-alkylthio-1-phenylmethyl-5-imidazolyl substituent, synthesizing new compounds as potential calcium channel antagonists (Hadizadeh et al., 2002).

DNA Cleavage Studies

  • Ahmed and Khaled (2015) synthesized new imidazole derivatives and studied their DNA cleavage properties. They found that these compounds bind to DNA by intercalation mode and can promote cleavage of plasmid DNA upon irradiation (Ahmed & Khaled, 2015).

Corrosion Inhibition

  • Singh et al. (2017) studied the corrosion inhibition performance of novel imidazole derivatives on steel, finding significant inhibition efficiency, which could be useful in industrial applications (Singh et al., 2017).

Synthesis of New Scaffolds

  • Zhang et al. (2019) described a new strategy for constructing a 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, which can be useful in creating new libraries of small molecules for various applications (Zhang et al., 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

properties

IUPAC Name

5-(3-nitrophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-2-11-24-18-19-13-17(20(18)15-8-4-3-5-9-15)14-7-6-10-16(12-14)21(22)23/h2-10,12-13H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGKYFMNWTUOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.